Piperidine, 1-(ethylsulfonyl)-2-methyl-

Description

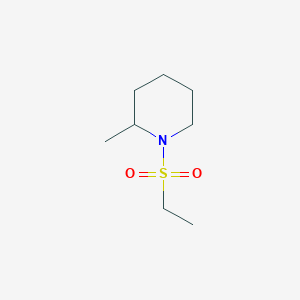

Piperidine, 1-(ethylsulfonyl)-2-methyl-, is a substituted piperidine derivative characterized by an ethylsulfonyl group at the nitrogen atom and a methyl group at the 2-position of the piperidine ring. The ethylsulfonyl moiety is a strong electron-withdrawing group, which significantly reduces the basicity of the piperidine nitrogen compared to alkyl or aryl substituents.

Properties

CAS No. |

54243-66-2 |

|---|---|

Molecular Formula |

C8H17NO2S |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

1-ethylsulfonyl-2-methylpiperidine |

InChI |

InChI=1S/C8H17NO2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3 |

InChI Key |

NQIUPPZCONANPR-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CCCCC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-2-methyl- piperidine typically involves the introduction of the ethylsulfonyl group and the methyl group onto the piperidine ring. One common method involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the ethylsulfonyl derivative. This is followed by the methylation of the piperidine ring using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of 1-(ethylsulfonyl)-2-methyl- piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-(ethylsulfonyl)-2-methyl- piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides or sulfones back to the original sulfonyl compound.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the ethylsulfonyl or methyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(ethylsulfonyl)-2-methyl- piperidine can yield sulfoxides or sulfones, while reduction can regenerate the original sulfonyl compound.

Scientific Research Applications

1-(ethylsulfonyl)-2-methyl- piperidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-2-methyl- piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Basicity and Substituent Effects in Piperidine Derivatives

Physical and Chemical Properties

- Stability : Sulfonamide derivatives (e.g., N-sulfonylpiperidines in ) are generally stable under physiological conditions, making them suitable for drug development .

Q & A

Q. What safety protocols should be followed when handling Piperidine, 1-(ethylsulfonyl)-2-methyl- in laboratory settings?

Methodological Answer:

- Hazard Identification : Classify the compound under acute toxicity categories (oral, dermal, inhalation) based on GHS criteria .

- Protective Measures : Use gloves, lab coats, and fume hoods. Refer to safety data sheets (SDS) for related piperidine derivatives, which recommend minimizing dust inhalation and skin contact .

- Emergency Procedures : In case of exposure, rinse affected areas with water and consult a physician immediately. Ensure SDS accessibility .

Q. What synthetic strategies are effective for preparing sulfonyl-containing piperidine derivatives?

Methodological Answer:

- Acylation Reactions : Adapt methods from spiro-piperidine syntheses, where acylation of piperidine precursors with sulfonyl chlorides is performed under reflux in methanol/water mixtures .

- Catalytic Conditions : Optimize yields using sodium acetate as a base and polar protic solvents to enhance nucleophilic substitution at the piperidine nitrogen .

Q. Which analytical techniques are suitable for purity assessment of Piperidine derivatives?

Methodological Answer:

- HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) with UV detection, as validated for structurally similar compounds .

- GC-MS : Confirm molecular ions and fragmentation patterns, though note that low-intensity molecular peaks (0.5–8%) are common for piperidine amides .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for substituted Piperidines be resolved?

Methodological Answer:

- Multi-Technique Validation : Combine FTIR (for functional groups), FT-Raman (for ring vibrations), and UV (for electronic transitions) to cross-validate structural assignments .

- Computational Aids : Perform density functional theory (DFT) calculations to simulate vibrational spectra and compare with experimental data, addressing discrepancies in peak assignments .

Q. What computational methods predict the reactivity of Piperidine derivatives in catalytic reactions?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, iridium-catalyzed ring-opening reactions of piperidine derivatives can be modeled using DFT .

- NBO Analysis : Investigate hyperconjugative interactions and charge distribution to rationalize regioselectivity in sulfonylation reactions .

Q. How can multi-step synthetic yields of Piperidine derivatives be optimized?

Methodological Answer:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, acylation reactions may require strict temperature control to avoid side products .

- Purification Strategies : Employ column chromatography with gradients of ethyl acetate/hexane for polar derivatives or recrystallization from ethanol/water mixtures for hydrochlorides .

Q. What structural characterization approaches are recommended for novel Piperidine analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.